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Compound Name: (R)-Mephenytoin

Cat. No.: B014097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic N-demethylation pathway of

(R)-Mephenytoin. It outlines the core enzymatic reactions, presents key quantitative data,

details relevant experimental protocols, and discusses the pharmacogenetic context crucial for

drug development and clinical pharmacology.

Introduction to Mephenytoin Metabolism
Mephenytoin is a hydantoin-derivative anticonvulsant that exists as two stereoisomers: (S)-

Mephenytoin and (R)-Mephenytoin.[1] While the 4'-hydroxylation of (S)-Mephenytoin is the

classical and widely studied probe reaction for phenotyping the activity of the highly

polymorphic Cytochrome P450 2C19 (CYP2C19) enzyme, the N-demethylation pathway

represents another critical route of its biotransformation.[2][3] This pathway, applicable to both

enantiomers, results in the formation of an active and potentially toxic metabolite, Nirvanol (5-

ethyl-5-phenylhydantoin).[4] Understanding the enzymes governing this conversion is essential

for a complete picture of mephenytoin's disposition and for predicting metabolic drug-drug

interactions.

The N-demethylation Metabolic Pathway
The N-demethylation of mephenytoin involves the cleavage of the methyl group at the N-3

position of the hydantoin ring. While multiple Cytochrome P450 enzymes can metabolize
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mephenytoin, in vitro studies have identified specific isoforms primarily responsible for the N-

demethylation of the (S)-enantiomer, providing insight into the broader pathway.[4]

The primary enzymes identified in the N-demethylation of (S)-Mephenytoin are CYP2B6 and

CYP2C9.[5][6] Studies using human liver microsomes (HLMs) have shown that this process

follows biphasic kinetics, indicating the involvement of at least two distinct enzymes: a high-

affinity, low-capacity component attributed to CYP2C9, and a low-affinity, high-capacity

component attributed to CYP2B6.[5] At therapeutic concentrations, CYP2C9 is a significant

contributor, while CYP2B6's role becomes predominant at higher, supra-therapeutic

concentrations.[5]

Figure 1: (R)-Mephenytoin N-demethylation Pathway

Metabolic Conversion

Primary Catalyzing Enzymes

(R)-Mephenytoin
(5-ethyl-3-methyl-5-phenylhydantoin)

Nirvanol
(5-ethyl-5-phenylhydantoin)

[Active Metabolite]

N-demethylation

CYP2B6
(Low-affinity, High-capacity)

CYP2C9
(High-affinity, Low-capacity)

Click to download full resolution via product page

A diagram of the (R)-Mephenytoin N-demethylation pathway.
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The kinetics of mephenytoin N-demethylation have been characterized, providing quantitative

values for the affinity (K_m) and maximum velocity (V_max) of the responsible enzymes.

Table 1: Enzyme Kinetics for (S)-Mephenytoin N-demethylation

Enzyme/System K_m (μM)
V_max (pmol/mg
protein/min)

Note

Human Liver

Microsomes (High-

Affinity)

174.1 170.5

Activity attributed
primarily to
CYP2C9 and is
abolished by
sulfaphenazole.[5]

Human Liver

Microsomes (Low-

Affinity)

1911 3984

Activity attributed

primarily to CYP2B6.

[5]

Recombinant

CYP2C9
150 ± 42 Not Reported

Value is consistent

with the high-affinity

component in HLMs.

[5]

| Recombinant CYP2B6 | 564 | Not Reported | Determined using microsomes from cells

transformed with CYP2B6 cDNA.[6] |

Pharmacogenetics of Mephenytoin Metabolism
While CYP2B6 and CYP2C9 drive N-demethylation, the overall metabolism of mephenytoin is

famously governed by genetic polymorphisms in CYP2C19, which controls the 4'-hydroxylation

pathway. Individuals with deficient CYP2C19 alleles are classified as "poor metabolizers" (PMs)

and exhibit significantly altered drug clearance.[7][8] The frequency of the PM phenotype

shows marked variation across global populations.[7][9]

Table 2: Frequency of CYP2C19 Poor Metabolizer (PM) Phenotype and Alleles in Various

Populations
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Population
PM Phenotype
Frequency

Key Defective
Allele(s)

Allele Frequency

Oriental (Japanese,

Chinese, Filipino)
13 - 23%[7][8][9]

CYP2C19*2
(CYP2C19m1)

0.23 - 0.39[9]

CYP2C19*3

(CYP2C19m2)
0.06 - 0.10[9]

Caucasian 2 - 5%[7][8][9] CYP2C19*2 ~0.13[9]

Saudi Arabian
~2% (2 of 97 subjects)

[9]
CYP2C19*2 ~0.15[9]

| African-American | Not specified, allele data available | CYP2C19*2 | ~0.25[9] |

Note: CYP2C192 and CYP2C193 account for the vast majority of PM alleles in Oriental

populations and approximately 85-87% in Caucasians.[7][9] Other rare alleles like CYP2C195
and CYP2C196 contribute to the PM phenotype in Caucasians.[7][8]

Experimental Protocols
5.1 In Vitro Assay for (R)-Mephenytoin N-demethylation

This protocol describes a typical in vitro experiment to characterize the kinetics of (R)-
Mephenytoin N-demethylation using human liver microsomes (HLMs).

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the

formation of Nirvanol from (R)-Mephenytoin in a pooled HLM system.

Materials:

(R)-Mephenytoin stock solution (in a suitable organic solvent, e.g., DMSO)

Pooled Human Liver Microsomes (HLMs)

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
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NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Nirvanol analytical standard

Internal Standard (IS) for analytical quantification

Quenching Solution (e.g., ice-cold acetonitrile containing IS)

Incubator/shaking water bath set to 37°C

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) system[1][6]

Methodology:

Preparation: Prepare serial dilutions of (R)-Mephenytoin in the incubation buffer to achieve

a range of final concentrations (e.g., 1 µM to 2000 µM) to cover both high- and low-affinity

enzyme kinetics.

Incubation Setup: In microcentrifuge tubes, combine the HLM protein (e.g., 0.2-0.5 mg/mL

final concentration), phosphate buffer, and the respective concentration of (R)-Mephenytoin.

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the

temperature.

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the

NADPH-regenerating system.

Reaction Incubation: Incubate for a predetermined linear time (e.g., 30 minutes) at 37°C with

constant shaking.

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold quenching

solution (acetonitrile with IS). This precipitates the microsomal protein.

Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., >10,000

x g) for 10 minutes to pellet the precipitated protein.
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Analysis: Transfer the supernatant to an autosampler vial for analysis. Quantify the formation

of the metabolite, Nirvanol, using a validated HPLC or LC-MS/MS method against a standard

curve prepared with the Nirvanol analytical standard.[6]

Data Analysis: Calculate the rate of Nirvanol formation (pmol/min/mg protein). Plot the

reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten

equation (or a two-site binding model for biphasic kinetics) to determine K_m and V_max

values.
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Figure 2: Workflow for In Vitro Mephenytoin Metabolism Assay
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A flowchart of the in vitro N-demethylation experimental protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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